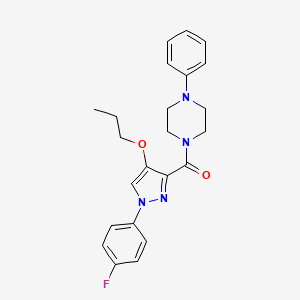
(1-(4-fluorophenyl)-4-propoxy-1H-pyrazol-3-yl)(4-phenylpiperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(4-fluorophenyl)-4-propoxy-1H-pyrazol-3-yl)(4-phenylpiperazin-1-yl)methanone is a synthetic compound that has gained significant attention in scientific research. It is commonly referred to as FPPP and is used as a research chemical in various fields such as pharmacology and neuroscience.
作用机制
FPPP acts as a dopamine and serotonin receptor agonist. It binds to these receptors and activates them, leading to an increase in the levels of these neurotransmitters in the brain. This mechanism of action is responsible for the potential therapeutic effects of FPPP in neurological disorders.
Biochemical and Physiological Effects:
FPPP has been shown to have various biochemical and physiological effects. It has been reported to increase dopamine and serotonin release in the brain, leading to improved mood and cognitive function. FPPP has also been shown to increase locomotor activity in animal studies.
实验室实验的优点和局限性
FPPP has several advantages for lab experiments. It is a potent and selective dopamine and serotonin receptor agonist, making it a useful tool for studying the role of these receptors in the brain. FPPP is also stable and has a long shelf life, making it easy to store and transport. However, FPPP has limitations such as its potential toxicity and the need for specialized equipment and expertise to handle it safely.
未来方向
There are several future directions for the study of FPPP. One area of research is the potential use of FPPP as a therapeutic agent for neurological disorders. Further studies are needed to determine the safety and efficacy of FPPP in humans. Another area of research is the development of new piperazine derivatives with improved anticancer properties. Additionally, the role of dopamine and serotonin receptors in various physiological processes is still not fully understood, and further studies using FPPP may provide new insights into these processes.
Conclusion:
In conclusion, FPPP is a synthetic compound that has gained significant attention in scientific research. Its potential therapeutic properties and mechanism of action make it a useful tool for studying the role of dopamine and serotonin receptors in the brain. However, its potential toxicity and the need for specialized equipment and expertise to handle it safely limit its use. Further studies are needed to determine the safety and efficacy of FPPP in humans and to develop new piperazine derivatives with improved properties.
合成方法
The synthesis of FPPP involves a series of chemical reactions that require expertise in organic chemistry. The process involves the condensation of 4-fluorophenylhydrazine with propionyl chloride to form 4-fluorophenylacetohydrazide. The resulting compound is then reacted with 4-phenylpiperazine to form FPPP. The synthesis method has been optimized to produce high yields of pure FPPP.
科学研究应用
FPPP is widely used in scientific research for its potential therapeutic properties. It has been studied as a potential treatment for various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. FPPP is also used to study the role of dopamine and serotonin receptors in the brain. Additionally, FPPP has been used to investigate the potential use of piperazine derivatives as anticancer agents.
属性
IUPAC Name |
[1-(4-fluorophenyl)-4-propoxypyrazol-3-yl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O2/c1-2-16-30-21-17-28(20-10-8-18(24)9-11-20)25-22(21)23(29)27-14-12-26(13-15-27)19-6-4-3-5-7-19/h3-11,17H,2,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJSCUHAGTZSFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-fluorophenyl)-4-propoxy-1H-pyrazol-3-yl)(4-phenylpiperazin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2887231.png)
![2-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-ethanol](/img/structure/B2887233.png)
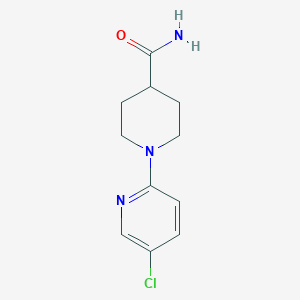
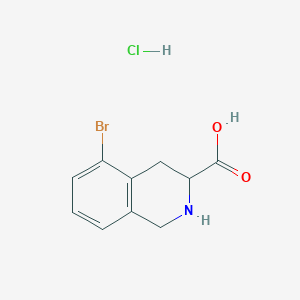
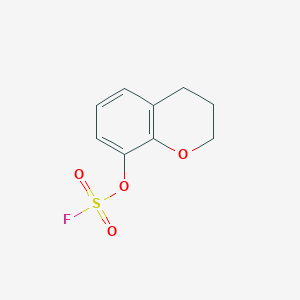
![6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbaldehyde](/img/structure/B2887240.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2887241.png)
![(E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2887243.png)
![N-(2,5-dimethoxyphenyl)-2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2887244.png)
![N'-(3,4-Dimethylphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2887245.png)
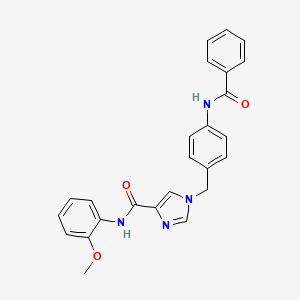
![3-(4-ethoxyphenyl)-5,6-dimethyl-1-(2-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![5-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B2887253.png)